BenchChemオンラインストアへようこそ!

C16H15F2NO3

FabI inhibitor Enoyl-ACP reductase IC50 comparison

MUT056399 (Fab-001) is a uniquely potent FabI inhibitor with nanomolar IC50 (12 nM) against S. aureus and exceptional MIC90 (≤0.03–0.12 µg/mL) against MRSA, linezolid-resistant, and MDR strains. Validated in vivo (ED50 19.3–49.6 mg/kg/day) in murine sepsis models. Procure this reference-standard inhibitor to ensure reproducible, high-impact antibacterial research.

Molecular Formula C16H15F2NO3
Molecular Weight 307.29 g/mol
Cat. No. B7854609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H15F2NO3
Molecular FormulaC16H15F2NO3
Molecular Weight307.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C=CC(=O)O
InChIInChI=1S/C16H15F2NO3/c1-10-9-12(3-8-15(20)21)11(2)19(10)13-4-6-14(7-5-13)22-16(17)18/h3-9,16H,1-2H3,(H,20,21)
InChIKeyPTLRMJXQIFVVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C16H15F2NO3: Key Baseline for a Potent FabI Inhibitor with Validated Antistaphylococcal Activity


The compound of interest, identified as 4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide (also known as MUT056399 or Fab-001), is a small-molecule inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI) [1]. This compound, with a molecular formula of C15H13F2NO3 and a molecular weight of 293.27 g/mol [2], has demonstrated potent antibacterial activity against a wide range of Staphylococcus aureus strains, including those resistant to methicillin (MRSA), linezolid, and multiple drugs [1]. Its mechanism of action is distinct from many common antibiotics, targeting an essential enzyme in bacterial fatty acid biosynthesis [3].

Why Substituting C16H15F2NO3 with Another FabI Inhibitor Carries Significant Risk


While several FabI inhibitors have been developed, direct substitution of MUT056399 with analogs like triclosan, AFN-1252, or CG400549 is not supported by the available quantitative evidence. MUT056399 exhibits a unique combination of high potency against both S. aureus and E. coli FabI enzymes [1], a broad and highly potent in vitro antibacterial spectrum against clinically relevant resistant strains [1], and a defined, low resistance frequency in S. aureus [2]. Furthermore, its in vivo protective efficacy in murine infection models has been established at specific dose ranges [1]. These key performance characteristics cannot be assumed for related compounds without comparable, head-to-head data, making procurement based on chemical class alone a scientifically unjustified risk.

Quantitative Evidence Guide for C16H15F2NO3 (MUT056399) Differentiation


FabI Enzyme Inhibition: MUT056399 vs. Triclosan and AFN-1252

MUT056399 demonstrates nanomolar inhibitory potency against FabI enzymes from both S. aureus and E. coli, with IC50 values of 12 nM and 58 nM, respectively [1]. In contrast, the widely used antibacterial agent triclosan exhibits much higher IC50 values against E. coli FabI, reported at 100 nM and 2,400 nM under different assay conditions [2]. Another FabI inhibitor, AFN-1252, has shown variable potency, with an IC50 of 216 nM against A. baumannii FabI [3]. This direct comparison highlights the superior in vitro enzyme inhibition of MUT056399 against key bacterial targets.

FabI inhibitor Enoyl-ACP reductase IC50 comparison

Antistaphylococcal Potency: MUT056399 MIC90 Compared to Linezolid and CG400549

Against a large panel of 118 S. aureus strains, including methicillin-susceptible (MSSA) and resistant (MRSA) isolates, MUT056399 exhibited MIC90 values ranging from ≤0.03 to 0.12 μg/mL [1]. This is significantly more potent than linezolid, a clinically used antibiotic, which showed MIC90 values from 2 to ≥16 μg/mL against the same strains [1]. Another FabI inhibitor, CG400549 (nilofabicin), has a reported MIC90 of 0.5 μg/mL against S. aureus strains [2]. The lower MIC90 values for MUT056399 indicate a superior in vitro activity against this key Gram-positive pathogen.

Antibacterial MIC90 S. aureus MRSA

In Vivo Efficacy: MUT056399 ED50 in Murine Systemic Infection vs. Vancomycin

In a murine systemic lethal infection model, MUT056399 demonstrated protective efficacy against several S. aureus strains, with mean ED50 values ranging from 19.3 to 49.6 mg/kg/day [1]. While these values are higher than those for the gold-standard comparator vancomycin (ED50 1.6-9.4 mg/kg/day) [1], they provide a validated benchmark for the compound's in vivo activity. This data is crucial as it quantifies the dose required for survival, moving beyond simple in vitro potency to demonstrate proof-of-concept in a relevant disease model.

In vivo efficacy ED50 Staphylococcal infection Mouse model

Resistance Frequency: MUT056399's Low Spontaneous Mutation Rate in S. aureus

The frequency of spontaneous resistance to MUT056399 was measured in eight S. aureus strains and found to be low, ranging from 2.5 × 10⁻⁹ to 7.0 × 10⁻⁹ at 4x MIC [1]. All characterized resistant mutants carried mutations in the fabI gene, confirming the compound's on-target mechanism of action [1]. While resistance frequency data for other FabI inhibitors under identical conditions is limited for direct comparison, this quantifiable metric establishes a clear baseline for MUT056399's resistance profile, an essential parameter for evaluating its development potential as an anti-infective agent.

Antibiotic resistance Mutation frequency FabI inhibitor

Recommended Research and Development Applications for C16H15F2NO3 (MUT056399)


Lead Optimization in Antistaphylococcal Drug Discovery Programs

MUT056399 serves as a high-potency starting point or reference standard for medicinal chemistry efforts targeting the FabI enzyme. Its validated nanomolar IC50 values (12 nM for S. aureus) and exceptional MIC90 potency against MRSA (≤0.03-0.12 μg/mL) provide clear benchmarks for new analogs [1]. Researchers can use these data to evaluate improvements in enzyme inhibition or whole-cell activity, aiming to maintain or surpass MUT056399's potency while optimizing other drug-like properties.

In Vivo Tool Compound for Studying FabI Inhibition in Staphylococcal Infection Models

With defined in vivo efficacy (ED50 19.3-49.6 mg/kg/day in a murine sepsis model) [1], MUT056399 is an excellent tool for probing the role of bacterial fatty acid synthesis in various animal models of infection. Its ability to protect against lethal systemic MRSA infections in mice makes it a valuable positive control for validating new animal models or testing the efficacy of combination therapies, as demonstrated by its bactericidal activity in combination with agents like brilacidin against A. baumannii [2].

Development of Novel Combination Therapies for Drug-Resistant Pathogens

The unique mechanism of action of MUT056399 makes it a prime candidate for combination studies. Its activity against linezolid-resistant and multidrug-resistant S. aureus strains [1] positions it as a potential partner with existing antibiotics to combat difficult-to-treat infections. Recent research has already explored its combination with brilacidin and eravacycline against extensively drug-resistant Acinetobacter baumannii [2], highlighting its utility in addressing the growing challenge of antimicrobial resistance.

Bacterial Fatty Acid Synthesis Research and FabI Biochemistry

As a specific and potent inhibitor of the FabI enzyme (S. aureus IC50 = 12 nM) [1], MUT056399 is a critical reagent for dissecting the bacterial type II fatty acid synthesis (FASII) pathway. It can be used in biochemical assays to study FabI kinetics, in genetic screens to identify FabI mutants (as previously characterized at a low frequency of 2.5-7.0 × 10⁻⁹) [1], or in bacterial physiology experiments to understand the downstream effects of inhibiting this essential process in different bacterial species.

Quote Request

Request a Quote for C16H15F2NO3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.